3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride

Enzyme kinetics Nicotine biodegradation Flavoprotein amine oxidase

Researchers requiring PAO enzymatic assays or NNK nitrosation studies need the dihydrochloride salt specifically - the free base lacks the stability and certified purity for reproducible kinetic determinations (Km = 0.247 mM). - Obligate PAO substrate with strict specificity; nicotine and cotinine are not accepted. - Designated Nicotine Impurity 8; mandated certified reference standard for ANDA HPLC/GC-MS impurity profiling of nicotine API. - Stable, high-melting solid (166-170 °C) with defined stoichiometry for long-term LC-MS/MS calibration use. Supplied with full Certificate of Analysis supporting immediate pharmacopeial and environmental analytical deployment.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
Cat. No. B12352324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC[NH2+]CCCC(=O)C1=C[NH+]=CC=C1.[Cl-].[Cl-]
InChIInChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H
InChIKeyMFQNPOXUAKSUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Methylammonio)butanoyl]pyridin-1-ium Dichloride: A Critical Nicotine Metabolite and Certified Reference Standard for Analytical Toxicology and Impurity Profiling


3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride, systematically named 4-(methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride and commonly known as pseudooxynicotine dihydrochloride (CAS 66093-90-1), is a quaternary ammonium salt and the dihydrochloride form of the major nicotine oxidative metabolite pseudooxynicotine [1]. This compound is a key intermediate in the pyrrolidine pathway of nicotine catabolism in Pseudomonas species and serves as the direct precursor to the tobacco-specific nitrosamine carcinogen NNK [2]. Unlike its free base form, the dihydrochloride salt is a stable, high-melting solid (166–170 °C) that meets the stringent physicochemical requirements for use as a pharmacopeial reference standard [1].

Why Nicotine or Other Nicotine Metabolites Cannot Substitute for 3-[4-(Methylammonio)butanoyl]pyridin-1-ium Dichloride in Analytical and Research Workflows


Attempting to substitute 3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride with parent nicotine, cotinine, or other nicotine metabolites introduces critical analytical and functional failures. In enzymatic studies, pseudooxynicotine amine oxidase (PAO) exhibits strict substrate specificity for the methylaminobutanone side chain; nicotine itself is not accepted [1]. For regulatory impurity profiling, the dihydrochloride salt is the designated Nicotine Impurity 8, and pharmacopeial traceability mandates the use of this exact salt form with certified purity, not a free base or alternative salt . Furthermore, correlation studies demonstrate that pseudooxynicotine levels do not reliably predict NNK formation, a mechanistic property that cannot be captured by cotinine or nicotine-1′-N-oxide alone [2].

Quantitative Differentiation Evidence for 3-[4-(Methylammonio)butanoyl]pyridin-1-ium Dichloride Against Closest Analogs


Exclusive Substrate Specificity for Pseudooxynicotine Amine Oxidase (PAO) Versus Nicotine

The pseudooxynicotine amine oxidase (PAO) from Pseudomonas sp. HZN6 exhibits strict substrate specificity, catalyzing oxidative deamination exclusively at the methylaminobutanone side chain of pseudooxynicotine. The parent alkaloid nicotine is not a substrate for this enzyme [1]. Kinetic characterization of the PAO–pseudooxynicotine system yielded a Michaelis constant (Km) of 0.247 mM and a turnover number (kcat) of 151 s⁻¹ at pH 8.0 [2]. In contrast, the upstream enzyme nicotine oxidoreductase (NicA2) from S16 acts on (S)-nicotine with a Km of 114 nM (0.000114 mM), a difference of over 2,000-fold in Km, confirming that the two enzymatic steps involve distinct, non-interchangeable substrates [3]. This divergence means that pseudooxynicotine cannot be functionally replaced by nicotine in any assay designed to monitor the downstream pyrrolidine cleavage step.

Enzyme kinetics Nicotine biodegradation Flavoprotein amine oxidase

Dihydrochloride Salt Stability and Handling Versus Free Base Pseudooxynicotine

The dihydrochloride salt of pseudooxynicotine is a well-defined crystalline solid with a melting point range of 166–170 °C , while the free base form (CAS 2055-23-4) exists as a liquid or low-melting semi-solid at ambient temperature. This solid-state property confers superior long-term storage stability under refrigerated conditions (+5 °C to –20 °C) and enables accurate gravimetric handling, a critical requirement for certified reference material preparation . The hydrochloride salt (CAS 16426-44-1) provides only a single counterion and may exhibit different hygroscopicity and solubility profiles, whereas the dihydrochloride ensures complete salt formation and defined stoichiometry for quantitative analytical applications [1].

Salt selection Solid-state stability Reference standard manufacturing

Poor Correlation Between Pseudooxynicotine and NNK Levels Directly Compared with Nicotine-1′-N-Oxide

A large-scale study evaluating the relationship between precursor levels and NNK formation in diverse tobacco types demonstrated a very poor correlation between pseudooxynicotine (PON) concentration and NNK concentration [1]. The same study simultaneously assessed nicotine-1′-N-oxide as an alternative NNK precursor and found an equally poor correlation with NNK levels. This parallel analysis, conducted using two independently validated GC-MS/MS and LC-MS/MS methods, established that neither PON nor nicotine-1′-N-oxide acts as the rate-limiting factor for NNK formation in tobacco matrices [1]. Consequently, PON levels cannot be used as a surrogate marker to predict NNK carcinogen burden, a property that distinguishes it from direct nitrosating agents.

Tobacco-specific nitrosamines Carcinogen precursor Correlation analysis

Regulatory Designation as Nicotine Impurity 8 for ANDA and DMF Filing

Pseudooxynicotine dihydrochloride is catalogued as a specified nicotine impurity (Impurity 8) and is supplied with full characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. Vendor certificates of analysis include HPLC purity determination, structural confirmation by NMR and mass spectrometry, and traceability statements against USP or EP pharmacopeial standards where feasible . This regulatory pedigree is not available for the free base or for structurally similar nicotine metabolites such as cotinine or nicotine-N-oxide when used outside their designated impurity monographs.

Pharmaceutical impurity Reference standard ANDA regulatory filing

Optimal Application Scenarios for 3-[4-(Methylammonio)butanoyl]pyridin-1-ium Dichloride Based on Verified Differentiation Evidence


Enzymatic Studies of the Pyrrolidine Nicotine Catabolic Pathway in Pseudomonas spp.

This compound is the obligatory substrate for pseudooxynicotine amine oxidase (PAO) activity assays. Its defined kinetic parameters (Km = 0.247 mM) enable quantitative monitoring of the methylamine cleavage step, a reaction that nicotine itself cannot undergo [1]. Researchers should procure the dihydrochloride rather than synthesizing the free base in-house, as the certified purity supports reproducible kinetic determinations.

Tobacco-Specific Nitrosamine (TSNA) Formation Mechanism Studies

Because pseudooxynicotine is the direct chemical precursor to NNK via nitrosation, mechanistic studies on NNK formation require this compound as a starting material. The established poor correlation between pseudooxynicotine levels and NNK output [2] makes it essential to include this compound in multi-factorial nitrosation experiments that also control for nitrite concentration and pH, rather than assuming a simple linear precursor–product relationship.

Nicotine Impurity Profiling for Generic Pharmaceutical ANDA Submissions

As Nicotine Impurity 8, pseudooxynicotine dihydrochloride is a required certified reference standard for HPLC/GC-MS impurity profiling of nicotine active pharmaceutical ingredient (API). Substituting the free base or a different salt form would invalidate the identity confirmation and quantitative limits required by the FDA for ANDA filing .

Biomonitoring and Environmental Fate Studies of Nicotine Metabolites

The dihydrochloride salt's solid-state stability and defined stoichiometry make it the preferred analytical standard for quantifying pseudooxynicotine in environmental water samples, soil extracts, or biological fluids using LC-MS/MS. The free base's physical instability under ambient conditions compromises its suitability as a long-term calibration standard [3].

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